4,4'-Bipyridinium, 1-methyl-, iodide
Description
Direct N-Alkylation Strategies for Bipyridinium Salt Formation
Direct N-alkylation is a primary and straightforward method for the synthesis of bipyridinium salts. This approach involves the reaction of 4,4'-bipyridine (B149096) with an alkylating agent. To synthesize the mono-quaternized 4,4'-Bipyridinium, 1-methyl-, iodide, 4,4'-bipyridine is treated with one equivalent of methyl iodide. The lone pair of electrons on one of the pyridine (B92270) nitrogen atoms acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide in a classic SN2 reaction.
The quaternization of the first nitrogen atom deactivates the second nitrogen, making the formation of the di-quaternized product, N,N′-dimethyl-4,4′-bipyridinium diiodide (paraquat), less favorable under controlled conditions. However, achieving high selectivity for the mono-alkylated product often requires careful control of stoichiometry and reaction conditions, such as temperature and reaction time. The use of excess methyl iodide and more forcing conditions, like heating, would favor the formation of the symmetrically di-alkylated viologen. trinity.eduyoutube.com
A general representation of this reaction is the treatment of 4,4'-bipyridine with an alkyl halide (RX). The reaction to form the di-quaternized salt often requires elevated temperatures, such as refluxing in acetonitrile, and may take several days to achieve a high yield. trinity.edu
Nucleophilic Substitution (SN2) Reactions in 4,4'-Bipyridine Functionalization
The formation of this compound via direct methylation is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. youtube.com In this process, the nucleophilic nitrogen of the 4,4'-bipyridine attacks the carbon atom of the methyl iodide, displacing the iodide ion, which becomes the counter-ion.
This SN2 approach is fundamental to the synthesis of a wide array of both symmetrical and asymmetrical viologens. trinity.edu For asymmetrical viologens, the synthesis is typically a two-step process:
Mono-alkylation: Reaction of 4,4'-bipyridine with one type of alkyl halide (e.g., methyl iodide) to form the mono-substituted salt.
Second Alkylation: The resulting mono-alkylated bipyridinium salt is then reacted with a different alkyl halide.
A significant challenge in this sequential SN2 approach is that the initial quaternization of one nitrogen atom significantly reduces the nucleophilicity of the second nitrogen. Consequently, the second alkylation step often demands more rigorous conditions, such as higher temperatures and longer reaction times, to proceed efficiently. trinity.edu
| Reaction Step | Reactants | Product | Key Considerations |
| Mono-methylation | 4,4'-Bipyridine + Methyl Iodide | This compound | Stoichiometric control is crucial for selectivity. |
| Di-methylation | This compound + Methyl Iodide | N,N'-Dimethyl-4,4'-bipyridinium diiodide | Requires more forcing conditions (e.g., heat). trinity.edu |
| Asymmetric Alkylation | 4,4'-Bipyridinium, 1-alkyl-, halide + R'-X (different alkyl halide) | N-alkyl-N'-alkyl'-4,4'-bipyridinium dihalide | The second alkylation is sterically and electronically hindered. trinity.edu |
The Zincke Reaction in Viologen Synthesis
The Zincke reaction provides a powerful and versatile alternative to direct alkylation for synthesizing N-substituted pyridinium (B92312) salts, including viologens. wikipedia.orgenamine.net The reaction transforms a pyridine into a pyridinium salt by reacting it with an activating agent, typically 1-chloro-2,4-dinitrobenzene (B32670) (or a similar reagent), and a primary amine. wikipedia.orgenamine.net The initially formed N-(2,4-dinitrophenyl)pyridinium salt, known as a Zincke salt, is a key intermediate. enamine.net This salt then reacts with a primary amine, leading to the opening of the pyridinium ring, followed by a ring-closing step that incorporates the amine's substituent onto the nitrogen, displacing 2,4-dinitroaniline. wikipedia.org
This method is particularly valuable for synthesizing asymmetrically substituted viologens and has been adapted for various advanced applications.
The Zincke reaction has been effectively harnessed to produce conjugated oligomers and polymers. nih.govnih.gov In this context, 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium dichloride (a bis-Zincke salt) is reacted with rigid, electron-rich aromatic diamines. nih.gov This cyclocondensation reaction efficiently links the bipyridinium units with aromatic spacers, creating extended π-conjugated systems. This strategy has been used to synthesize oligomers containing up to twelve aromatic and heterocyclic residues. nih.gov These materials are of interest for their discrete, multiple redox states and significant changes in their electronic absorption spectra upon reduction. nih.gov The efficiency of this reaction allows for the synthesis of these complex structures in high yields.
The Zincke reaction's utility has been extended to solid-phase synthesis, enabling the straightforward conjugation of viologen moieties to peptides. acs.orgresearchgate.netnih.govacs.org In this approach, a peptide is assembled on a solid support using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry. trinity.eduacs.org The viologen unit can then be introduced by reacting the N-terminal amine or an amine-containing side chain (like lysine) of the resin-bound peptide with a pre-formed Zincke salt of a bipyridine derivative. acs.org Alternatively, a viologen-amino acid hybrid, synthesized using the Zincke reaction in solution, can be incorporated as a building block during the peptide synthesis. nih.gov This solid-phase method provides a robust way to create complex biomolecular structures containing the redox-active viologen core. acs.orgnih.govacs.org
| Method | Description | Application Example |
| Solution-Phase | Reaction of a bis-Zincke salt of 4,4'-bipyridine with aromatic diamines in solution. | Synthesis of conjugated oligomers with multiple bipyridinium units. nih.gov |
| Solid-Phase | Reaction of a resin-bound peptide's amine group with a Zincke salt. | N-terminal or side-chain labeling of peptides with viologen. acs.org |
| Hybrid Approach | A viologen-amino acid building block, prepared via the Zincke reaction, is used in solid-phase peptide synthesis (SPPS). | Incorporation of a viologen unit within a peptide sequence. nih.gov |
The Zincke reaction is exceptionally well-suited for the synthesis of nonsymmetrical viologens. rsc.org An efficient route involves the sequential application of direct alkylation and the Zincke reaction. First, 4,4'-bipyridine is mono-alkylated to produce a salt like this compound. This mono-cation is then activated with a reagent like 2,4-dinitrochlorobenzene to form a Zincke salt on the non-alkylated pyridine ring. Subsequent reaction with a different primary amine introduces a second, distinct substituent. This method has been shown to substantially improve the yields for preparing non-symmetric viologen-containing ligands compared to sequential alkylation alone. rsc.org
Advanced Synthetic Approaches for Structurally Modified Viologens
Beyond the classical structures, significant research has focused on creating structurally modified viologens with tailored properties, particularly those with extended π-conjugation. ccspublishing.org.cndatapdf.comresearchgate.netnih.gov These "extended viologens" incorporate aromatic units into the bipyridinium backbone, which alters their electronic and optical characteristics.
One successful strategy involves a copper(II)-catalyzed, single-step reaction. ccspublishing.org.cn This method can be used with both electron-rich and electron-poor diaryliodonium salts, providing an accessible route to π-extended viologens with electron-deficient N-aryl groups. This is a significant advantage, as these types of compounds are often difficult to synthesize using the classical Zincke reaction. ccspublishing.org.cn Other methods include the Wittig reaction to introduce vinylene spacers between pyridyl rings, followed by quaternization to form the viologen structure. datapdf.com These advanced approaches are crucial for developing new materials for applications in electrochromic devices and energy storage. ccspublishing.org.cnresearchgate.net
Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H12I2N2 |
|---|---|
Molecular Weight |
426.03 g/mol |
IUPAC Name |
1-methyl-4-pyridin-1-ium-4-ylpyridin-1-ium;diiodide |
InChI |
InChI=1S/C11H11N2.2HI/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10;;/h2-9H,1H3;2*1H/q+1;;/p-1 |
InChI Key |
PQLKOZBCZLZYCN-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2.[I-].[I-] |
Origin of Product |
United States |
Synthetic Methodologies for 4,4 Bipyridinium, 1 Methyl , Iodide and Analogues
Advanced Synthetic Approaches for Structurally Modified Viologens
Incorporation of Bridging Groups and Heteroatoms
The modification of the basic 4,4'-bipyridinium structure by introducing bridging groups and heteroatoms is a key strategy to tune its electronic and structural properties. These modifications can alter the redox potentials, optical properties, and suitability for incorporation into larger molecular systems.
One prominent method involves the introduction of heteroaromatic rings and unsaturated linkages. For instance, a thiophene-containing extended viologen has been synthesized where a thiophene (B33073) ring acts as a central bridge between two pyridinium (B92312) units. mdpi.com The synthesis begins with 2,5-diiodothiophene (B186504), which undergoes a Sonogashira coupling with trimethylsilylacetylene. After deprotection of the acetylene (B1199291) groups, a second Sonogashira coupling with 4-iodopyridine (B57791) yields 2,5-bis(pyridin-4-ylethynyl)thiophene. The final step is the quaternization of the pyridine (B92270) nitrogen atoms with methyl iodide to form the target viologen, 4,4'-(thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) iodide. mdpi.com This multi-step process effectively inserts both a sulfur heteroatom (in the thiophene ring) and carbon-carbon triple bond bridges.
Another approach focuses on the halogenation of the bipyridine core, followed by cross-coupling reactions to introduce aryl bridges. mdpi.com For example, 3,3′,5,5′-tetrachloro-2,2′-diiodo-4,4′-bipyridine can be prepared from commercially available 2-bromo-3,5-dichloropyridine. mdpi.com This heavily halogenated scaffold, containing both chlorine and iodine heteroatoms, serves as a versatile intermediate. It can then undergo selective Suzuki coupling reactions. By reacting it with one equivalent of an appropriate boronic acid, such as phenylboronic acid or 4-pyridylboronic acid, a single aryl group is introduced at the 2-position, yielding compounds like 3,3′,5,5′-tetrachloro-2-iodo-2′-phenyl-4,4′-bipyridine. mdpi.com This strategy allows for the controlled incorporation of bridging aromatic groups onto a heteroatom-rich bipyridinium framework.
The incorporation of heteroatoms can also extend to the formation of coordination complexes. A bipyridinium cation, specifically N-methyl-N'-ethyl-4,4'-bipyridinium, has been synthesized in the presence of cadmium and iodide ions via a solvothermal reaction. This results in a compound characterized by an isolated structure where the cadmium ion is coordinated by four iodide ions, forming a [CdI₄]²⁻ tetrahedral anion, with the bipyridinium cation providing charge balance. researchgate.net
| Starting Material | Reaction Type | Bridging Group/Heteroatom | Resulting Compound |
| 2,5-Diiodothiophene | Sonogashira Coupling | Thiophene, Acetylene | 2,5-bis(pyridin-4-ylethynyl)thiophene |
| 2-Bromo-3,5-dichloropyridine | Dimerization, Halogen Exchange | Chlorine, Iodine | 3,3′,5,5′-Tetrachloro-2,2′-diiodo-4,4′-bipyridine |
| 3,3′,5,5′-Tetrachloro-2,2′-diiodo-4,4′-bipyridine | Suzuki Coupling | Phenyl | 3,3′,5,5′-Tetrachloro-2-iodo-2′-phenyl-4,4′-bipyridine |
| 4,4'-Bipyridine (B149096) | Solvothermal reaction with CdI₂ | Cadmium, Iodine | (N-methyl-N'-ethyl-4,4'-bipyridinium)(tetraiodide cadmium) |
Synthesis of Extended π-Conjugated Viologen Derivatives
Extending the π-conjugation of the viologen core by incorporating planar aromatic units between the pyridinium rings is a significant area of research. northeastern.edu These extended π-conjugated viologens (ECVs) exhibit distinct properties compared to simple viologens, including altered redox potentials and novel photophysical behaviors like photoluminescence. northeastern.edunih.gov
A general and concise three-step route has been developed for a novel family of π-extended viologens. nih.gov This method starts from simple, readily available chemicals to build electron-deficient polycyclic aza-aromatics. nih.gov Another common strategy involves separating the two pyridinium residues with aromatic rings. sci-hub.se This can be achieved through coupling reactions. For example, the synthesis of viologens with extended π-conjugation has been accomplished, leading to derivatives that show photochromic behavior in the near-infrared region. nih.govacs.org
A specific example is the synthesis of 4,4'-(thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) iodide, which features a thiophene core and two acetylene linkers. mdpi.com The key synthetic steps are Sonogashira coupling reactions, which are well-established for forming carbon-carbon bonds. mdpi.com The process starts with 2,5-diiodothiophene and trimethylsilylacetylene, followed by deprotection and a second coupling with 4-iodopyridine. mdpi.com The final quaternization with methyl iodide completes the synthesis. mdpi.com
Another synthetic route targets compounds like 4-{(1E,3E)-4-[4-(Dimethylamino)phenyl]buta-1,3-dien-1-yl}-1-methylpyridin-1-ium iodide. researchgate.net This synthesis involves preparing the cationic portion, {4-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-1-methylpyridinium}, and then combining it with an iodide anion. researchgate.net This demonstrates the extension of the π-system through a conjugated polyene chain attached to the pyridinium ring.
| Synthetic Strategy | π-Extending Unit | Key Reaction | Resulting Property |
| Three-step route from simple chemicals | Polycyclic aza-aromatics | Not specified | Photoluminescence, Changed redox potentials nih.gov |
| Separation of pyridinium rings | Aromatic rings | Not specified | Near-IR photochromism nih.govacs.org |
| Coupling of pyridine and thiophene units | Thiophene, Acetylene | Sonogashira Coupling | Intense absorption and emission bands mdpi.com |
| Attachment of conjugated side chain | Dimethylaminophenyl-butadienyl | Not specified | Extended conjugation researchgate.net |
Viologen-Functionalized Polymers and Covalent Organic Structures
Integrating viologen units into polymers and covalent organic frameworks (COFs) creates advanced materials with unique properties derived from both the viologen's redox activity and the polymer's or framework's structural characteristics. nih.govnih.gov These materials are promising for applications in catalysis, energy storage, and smart devices. northeastern.edunih.gov
Viologen-based covalent organic frameworks (COFs) are a class of porous crystalline polymers. nih.gov Their synthesis allows for the precise incorporation of viologen moieties into a robust and ordered structure. One approach involves combining a biphenyl-bridged dicarbazole donor skeleton with a viologen acceptor structure to create COFs for photocatalytic hydrogen evolution. nih.govacs.org The length of the alkyl linkers used in the synthesis can be varied [e.g., ethyl (E), butyl (B), and hexyl (H)] to tune the flexibility and crystallinity of the resulting framework. nih.govacs.org In another application, viologen units acting as strong electron-transfer mediators were inserted into the backbone of Co-porphyrin-based COF nanosheets. rsc.org This modification significantly enhanced the electronic conductivity of the COF, making it a highly selective electrocatalyst for CO₂ reduction. rsc.org
The synthesis of viologen-containing linear polymers has also been explored. One method involves reacting 4,4'-bipyridine with various tetrachloro-bismaleimides. nih.gov This reaction creates a polymer chain where the viologen unit is conjugated with an enolate system formed under basic conditions. nih.gov Another sophisticated technique is atom-transfer radical polymerization (ATRP). This was used to synthesize poly(methyl methacrylate)-based polymers containing a single, centrally located viologen unit. nih.gov
The general construction of these functionalized frameworks often relies on forming robust chemical linkages. For example, the four-component Debus-Radziszewski reaction has been used to build ultrastable N-substituted imidazole-based COFs from readily available components. nih.gov While not directly a viologen synthesis, this strategy of using multi-component reactions highlights a pathway for creating highly functionalized and stable COFs that could incorporate viologen units for targeted applications. nih.gov
| Material Type | Synthetic Method | Monomers/Components | Application |
| Covalent Organic Framework (COF) | Schiff base condensation | Biphenyl-bridged dicarbazole, Viologen derivative | Photocatalytic Hydrogen Evolution nih.govacs.org |
| Covalent Organic Framework (COF) | Not specified | Co-porphyrin, Viologen linker | Electrocatalytic CO₂ Reduction rsc.org |
| Linear Polymer | Michael addition/elimination | 4,4'-Bipyridine, Tetrachloro-bismaleimides | Chromic Materials nih.gov |
| Linear Polymer | Atom-Transfer Radical Polymerization (ATRP) | Methyl methacrylate, Viologen-based initiator | Functional Polymers nih.gov |
Spectroscopic Characterization and Photophysical Behavior
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy is a powerful tool to probe the different electronic states of the title compound. The spectra are highly dependent on the oxidation state of the bipyridinium moiety.
The electronic spectrum of 4,4'-Bipyridinium, 1-methyl-, iodide is characterized by distinct absorption bands corresponding to its three primary redox states: the dication (MV²⁺), the radical cation (MV⁺•), and the neutral species (MV⁰).
Dication (MV²⁺): The stable, oxidized dicationic form exhibits a strong absorption band in the ultraviolet region. Computational studies using time-dependent density functional theory (TDDFT) predict a bright state with significant oscillator strength around 250 nm. mst.edu This absorption is attributed to π → π* transitions within the aromatic pyridinium (B92312) rings.
Radical Cation (MV⁺•): Upon one-electron reduction, the intensely colored radical cation is formed. This species is characterized by a strong and broad absorption band in the visible and near-infrared regions. Experimental data and theoretical calculations consistently place the main absorption maximum for the methyl viologen radical cation at approximately 600 nm. mst.edu Additional absorption features for this radical species can be observed in the UV region as well.
| Redox State | Typical Absorption Maximum (λmax) | Region |
| Dication (MV²⁺) | ~250 nm | Ultraviolet |
| Radical Cation (MV⁺•) | ~600 nm | Visible/Near-Infrared |
| Neutral (MV⁰) | Spectrally distinct | --- |
The iodide counter-ion in this compound can engage in charge-transfer interactions with the electron-accepting bipyridinium dication. This interaction gives rise to a distinct charge-transfer (CT) absorption band, which is not present in salts with non-donating anions like perchlorate or hexafluorophosphate.
These CT bands are a result of the transfer of an electron from the iodide donor to the bipyridinium acceptor upon absorption of light. Viologen iodides are known to exhibit these distinct CT bands. nih.gov The energy and intensity of these bands are sensitive to the local environment, including the solvent and the formation of ion pairs. nih.gov In some viologen-based systems, CT bands have been observed around 400 nm. nih.gov Furthermore, methyl viologen can form CT complexes with various electron-rich donor molecules, a process that can be initiated by visible light irradiation. chemrxiv.org Studies have also shown CT interactions can occur between methyl viologen and zeolite frameworks. sogang.ac.kr
Solvatochromism refers to the change in the color of a solution of a chemical compound with a change in the solvent polarity. The charge-transfer bands of viologen iodides are known to be particularly sensitive to the solvent environment. nih.gov
A significant blue-shift (hypsochromic shift) of the CT absorption band is typically observed as the polarity of the solvent increases. nih.gov This phenomenon is classified as negative solvatochromism. nih.gov The effect arises because the ground state of the ion pair is more stabilized by polar solvents than the excited state. The increased energy difference between the ground and excited states in more polar solvents results in absorption at shorter wavelengths. This sensitivity makes this compound and related compounds useful as probes for solvent polarity.
Vibrational Spectroscopy
Vibrational spectroscopy provides detailed information about the molecular structure and bonding within the different redox states of this compound.
Resonance Raman (RR) spectroscopy is a powerful technique for selectively enhancing the vibrational modes coupled to an electronic transition. By tuning the laser excitation wavelength to coincide with an electronic absorption band, the Raman signals of the chromophore are significantly intensified.
The RR spectra of the methyl viologen dication (MV²⁺) and its radical cation (MV⁺•) have been studied and predicted using TDDFT, showing good agreement with experimental findings. mst.edu The technique is particularly informative for the colored radical cation (MV⁺•), where excitation into its strong visible absorption band allows for detailed characterization of its vibrational structure. The Raman spectrum of the monoradical cation on a silver electrode has been found to be a superposition of surface-enhanced Raman and resonance Raman spectra. researchgate.net Additionally, the Raman spectra of the fully reduced neutral methylviologen have been reported, with assignments for its characteristic Raman lines being discussed. researchgate.net
Both IRRAS and SERS are surface-sensitive techniques used to study molecules adsorbed on metal surfaces.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for the structural elucidation of this compound, often referred to as monomethyl viologen. The spectrum provides precise information about the chemical environment of the protons within the molecule. In an aqueous solvent like deuterium oxide (D₂O), the ¹H NMR spectrum of 1-methyl-[4,4'-bipyridin]-1-ium iodide exhibits characteristic signals corresponding to the protons on the two pyridine (B92270) rings and the methyl group.
A representative ¹H NMR spectrum shows distinct doublets for the aromatic protons due to spin-spin coupling with adjacent protons. The protons on the pyridinium ring bearing the methyl group are typically shifted further downfield compared to those on the unsubstituted pyridine ring due to the electron-withdrawing effect of the quaternary nitrogen. The methyl protons appear as a sharp singlet, as they have no adjacent protons to couple with. rsc.org Specific chemical shifts and coupling constants are crucial for confirming the molecular structure. For instance, ¹H-NMR data in D₂O has been reported as: δ 8.92 (d, J = 4.0 Hz, 2H), 8.69 (d, J = 4.0 Hz, 2H), 8.35 (d, J = 8.0 Hz, 2H), 7.85 (d, J = 4.0 Hz, 2H), and 4.46 (s, 3H). rsc.org
¹H NMR is also a powerful tool for studying the formation of inclusion complexes involving methyl viologen. When the viologen cation is encapsulated by a host molecule, such as a p-sulfonatocalixarene, the protons of the guest molecule experience the magnetic field of the host's aromatic nuclei. nankai.edu.cn This interaction leads to a noticeable upfield shift (a negative change in δ value) of the viologen's proton signals, providing clear evidence of complex formation. nankai.edu.cn Furthermore, NMR spectroscopy can be used to monitor chemical reactions, such as the quaternization of viologen derivatives with methyl iodide, where the appearance of the characteristic methyl peak signifies the reaction's progress. nih.gov
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
|---|---|---|---|---|
| 8.92 | Doublet (d) | 4.0 | 2H | Aromatic Protons |
| 8.69 | Doublet (d) | 4.0 | 2H | Aromatic Protons |
| 8.35 | Doublet (d) | 8.0 | 2H | Aromatic Protons |
| 7.85 | Doublet (d) | 4.0 | 2H | Aromatic Protons |
| 4.46 | Singlet (s) | N/A | 3H | Methyl Protons (-CH₃) |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for studying paramagnetic species, such as the methyl viologen radical cation (MV•⁺), which is formed by a one-electron reduction of the dication (MV²⁺). rsc.org This radical species is stable and its presence is often indicated by a distinct blue color. rsc.org EPR spectroscopy directly probes the unpaired electron, providing information about its environment and distribution within the molecule. rsc.org
The EPR spectrum of the MV•⁺ radical is characterized by a complex pattern of lines known as hyperfine structure. This structure arises from the interaction of the unpaired electron's spin with the magnetic moments of the nuclei of nearby atoms, primarily the protons (¹H) and nitrogens (¹⁴N) in the bipyridinium core. The analysis of these hyperfine splittings allows for the mapping of the spin density distribution, which describes the probability of finding the unpaired electron at different positions in the radical. aip.org
Studies have shown a near equivalence of the spin densities at the ortho and meta positions (positions 2 and 3) relative to the nitrogen atoms in each ring. aip.org The hyperfine splitting constants for the protons can be related to the spin densities on the adjacent carbon atoms. aip.org EPR has been used to confirm the generation of the MV•⁺ radical in various contexts, including during electrochemical reduction and upon its inclusion in host matrices like β-cyclodextrin and metal-organic frameworks (MOFs). rsc.orgrsc.orgoup.com The technique is highly sensitive, capable of detecting sub-micromolar concentrations of radical species in solution. rsc.org
| Finding | Methodology/Context | Significance | Reference |
|---|---|---|---|
| Near-equal spin densities at ortho and meta proton positions. | ESR investigation of photochemically generated radicals. | Provides detailed insight into the electronic structure and delocalization of the unpaired electron. | aip.org |
| Confirmation of MV•⁺ radical presence. | EPR spectroscopy of blue crystalline metal-organic frameworks. | Verifies the formation of the radical species responsible for the material's color. | rsc.org |
| Detection of electrochemically generated radicals. | Electrochemical EPR (EC-EPR) using a loop gap resonator. | Demonstrates high sensitivity for in-situ characterization of redox processes. | rsc.org |
| Characterization of inclusion complexes. | ESR study of MV•⁺ included in β-cyclodextrin. | Shows the utility of EPR in studying host-guest chemistry involving radical species. | oup.com |
Fluorescence and Luminescent Properties
The fluorescence properties of methyl viologen have been a subject of detailed investigation. In its dicationic state (MV²⁺), methyl viologen exhibits fluorescence in certain solvents like acetonitrile, with a reported fluorescence quantum yield of approximately 0.03 and a lifetime of about 1.00 nanosecond at room temperature. instras.com The emission is efficiently quenched by electron transfer from other molecules. instras.com The highly oxidizing nature of the photoexcited dication is confirmed by its excited-state reduction potential. instras.com
However, some studies have noted that a green emission sometimes observed from methyl viologen solutions can be attributed to impurities that form either thermally or photochemically. rsc.org This highlights the importance of sample purity in spectroscopic studies. In contrast to the parent methyl viologen, certain derivatives, such as 1,1′,2,2′,6,6′-hexamethyl-4,4′-bipyridinium dication, have been shown to be fluorescent. rsc.org While not intrinsically fluorescent in the same way, methyl viologen can play a significant role in fluorescence-based systems. For example, it can act as an effective quencher for the fluorescence of quantum dots through an electrostatic interaction mechanism, a principle that has been harnessed for developing "off-on" fluorescent sensors. nih.gov
| Parameter | Value |
|---|---|
| Fluorescence Quantum Yield (Φf) | 0.03 ± 0.01 |
| Fluorescence Lifetime (τf) | 1.00 ± 0.04 ns |
| Excited-State Reduction Potential (E°(MV²⁺*/MV•⁺)) | 3.65 V |
Viologen derivatives have been engineered to exhibit dual functionality, combining both electrochromic and fluorescent properties in a single molecule. nih.gov This is typically achieved by increasing the π-conjugated framework of the viologen structure, for instance, by introducing aromatic bridging groups like benzene or naphthalene rings. nih.gov
In such systems, the material can switch between a colored, non-fluorescent state and a bleached, fluorescent state upon the application of an electrical potential. In the bleached (oxidized) state, these extended viologen derivatives can emit intense fluorescence, with colors ranging from blue to yellow depending on the specific aromatic system incorporated. nih.gov This dual-response capability is highly desirable for the development of advanced materials for applications such as electrochromic-fluorescent bi-functional devices and smart windows. nih.govresearchgate.net The ability to serve simultaneously as an electrochromic material and a cross-linker in polymer systems further enhances the versatility of functionalized viologens, simplifying the fabrication of stable electrochromic devices. nih.gov This integration of functionalities paves the way for creating materials with switchable optical properties that can be modulated by electrical stimuli. nih.govnih.gov
Theoretical and Computational Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of many-body systems. It is widely applied to study the properties of viologen derivatives due to its favorable balance of computational cost and accuracy.
DFT methods are employed to optimize the geometry of 4,4'-Bipyridinium, 1-methyl-, iodide, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. These calculations are crucial for understanding the spatial arrangement of the 1-methyl-4,4'-bipyridinium cation and its interaction with the iodide anion.
Experimental data from X-ray crystallography provides a benchmark for these computational models. The crystal structure of 1-Methyl-4,4'-bipyridinium iodide has been determined, revealing a P b c a space group. nih.gov The lattice parameters from crystallographic data are detailed in Table 1. DFT calculations can reproduce these solid-state structures and also model the geometry in the gas phase or in different solvents, providing a more complete picture of its structural dynamics.
Table 1: Crystal Structure Data for 1-Methyl-4,4'-bipyridinium iodide nih.gov
| Parameter | Value |
|---|---|
| Space Group | P b c a |
| a | 16.3855 Å |
| b | 7.36310 Å |
| c | 18.7465 Å |
| α | 90° |
| β | 90° |
| γ | 90° |
Interaction energy calculations quantify the strength of the association between the cation and the anion. Using DFT, the total interaction energy can be computed and further broken down to understand the nature of the forces holding the ionic pair together. These calculations typically involve comparing the energy of the optimized ion pair with the sum of the energies of the individual, isolated ions. The resulting interaction energy reveals the stability of the compound.
DFT is a powerful tool for predicting the electronic properties of molecules, including the energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the LUMO is typically localized on the bipyridinium ring system, which acts as the electron acceptor, while the HOMO is associated with the iodide anion, the electron donor. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that relates to the molecule's electronic stability and its ability to participate in charge transfer interactions.
A primary application of DFT in this context is the prediction of redox potentials. core.ac.ukdtu.dkresearchgate.netchemrxiv.org The viologen family, including the 1-methyl-4,4'-bipyridinium cation, is well-known for its reversible one-electron reduction to form a stable radical cation. DFT calculations can model this reduction process and predict the associated potential. Theoretical predictions have shown a strong correlation between the calculated LUMO energies of series of related compounds and their experimentally measured reduction potentials. core.ac.uk While various DFT functionals can be used, their accuracy can vary, and results are often benchmarked against experimental data obtained from techniques like cyclic voltammetry. core.ac.ukresearchgate.netchemrxiv.org
To gain a deeper understanding of the forces governing the interaction between the 1-methyl-4,4'-bipyridinium cation and the iodide anion, Energy Decomposition Analysis (EDA) can be applied to the DFT-calculated interaction energy. rsc.orgresearchgate.netunl.edu EDA methods partition the total interaction energy into physically meaningful components. rsc.orgresearchgate.netunl.edunih.gov
A typical EDA scheme dissects the interaction energy (ΔE_int) into several key terms:
Electrostatic (ΔE_elec): The classical electrostatic interaction between the unperturbed charge distributions of the cation and anion. This is expected to be the dominant attractive force in this ionic pair.
Pauli Repulsion (ΔE_Pauli) or Exchange-Repulsion: The strong, short-range repulsion arising from the Pauli exclusion principle when the electron clouds of the two ions overlap.
Orbital Interaction (ΔE_orb) or Polarization/Charge Transfer: The stabilizing energy contribution from the mixing of occupied and unoccupied orbitals of the interacting fragments. This term can be further divided into polarization (distortion of an ion's electron cloud by the other) and charge transfer (electron donation from the anion's HOMO to the cation's LUMO).
Dispersion (ΔE_disp): The attractive interaction arising from correlated electron fluctuations, also known as London dispersion forces.
By quantifying these components, EDA provides a detailed chemical interpretation of the bonding, revealing the relative importance of electrostatic attraction versus covalent-like orbital interactions in the stability of this compound. rsc.orgtorvergata.it
Time-Dependent Density Functional Theory (TDDFT)
Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study the properties of molecules in their excited states. It is the primary computational method for simulating electronic absorption spectra and analyzing the nature of electronic transitions.
TDDFT calculations are highly effective for predicting the electronic absorption spectra of viologen salts like this compound. mdpi.com These compounds are known for their characteristic charge-transfer (CT) bands, which are responsible for their color in solution. mdpi.com The calculations can predict the vertical excitation energies, which correspond to the absorption maxima (λ_max), and the oscillator strengths, which relate to the intensity of the absorption bands. rsc.org
Computational studies on methylviologen iodide have shown that TDDFT can accurately predict the absorption maxima of the CT bands. mdpi.com The choice of functional and the inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), are critical for achieving good agreement with experimental spectra. mdpi.comrsc.org For instance, a computational protocol using TD-DFT can predict the λ_max of the CT band, and by applying a small systematic correction, can yield results that closely match experimental values. mdpi.com
TDDFT can also be used to simulate Resonance Raman (RR) spectra. nih.govotago.ac.nzmdpi.comresearchgate.net RR spectroscopy provides detailed vibrational information about the molecular structure in an electronic excited state. By calculating the vibrational frequencies and their corresponding Raman intensities under resonance conditions (i.e., when the excitation wavelength is close to an electronic absorption band), TDDFT can help assign the vibrational modes observed in experimental RR spectra and provide insight into the structural changes that occur upon electronic excitation. nih.govresearchgate.net
A key application of TDDFT is the analysis of the nature of electronic transitions. For this compound, the visible absorption band is characterized as an intermolecular charge-transfer transition, where an electron is promoted from an orbital primarily located on the iodide anion (HOMO) to one on the bipyridinium cation (LUMO). mdpi.comscirp.org TDDFT calculations confirm this assignment by examining the molecular orbitals involved in the computed transitions. rsc.org
To provide a more compact and chemically intuitive picture of the electronic excitation, Natural Transition Orbital (NTO) analysis is often performed on the TDDFT results. rsc.orgq-chem.comgithub.ioresearchgate.net NTO analysis transforms the canonical molecular orbitals involved in a transition into a single pair (or a few pairs) of "hole" and "electron" (or "particle") orbitals that represent the dominant character of the excitation. q-chem.comgithub.io
The "hole" NTO represents the orbital from which the electron is removed upon excitation. For the CT band of this compound, this orbital would clearly show density localized on the iodide anion.
The "electron" NTO represents the orbital that the electron occupies after excitation. This orbital would be localized on the π-system of the 1-methyl-4,4'-bipyridinium cation.
This NTO representation provides a clear and powerful visual confirmation of the charge-transfer character of the electronic transition, simplifying the complex picture of multiple orbital contributions into a single, dominant hole-particle excitation. github.ioturbomole.org
Molecular Dynamics and Electron Transfer Simulations
Molecular dynamics (MD) simulations are powerful tools for understanding the intricate dance of molecules and the fundamental processes of electron transfer. In the context of this compound, these simulations provide insights into the dynamics that govern its redox behavior.
The rate of electron transfer in a molecule like methyl viologen is critically dependent on two key parameters derived from Marcus theory: electronic coupling (Hab) and reorganization energy (λ). Electronic coupling represents the quantum mechanical interaction between the initial and final electronic states of a redox reaction, essentially the probability of an electron "hopping" from donor to acceptor. The reorganization energy is the energy required to change the geometry of the molecule and its surrounding solvent shell from the equilibrium geometry of the reactant to that of the product, without the electron actually transferring.
Theoretical calculations, often employing Density Functional Theory (DFT), are used to estimate these parameters. For viologen-based systems, the electronic coupling is influenced by the distance and orientation between the bipyridinium rings, especially in aggregates or when interacting with other molecules. The reorganization energy has two components: an inner-sphere contribution (λi) arising from changes in bond lengths and angles within the viologen molecule itself upon reduction or oxidation, and an outer-sphere contribution (λo) from the reorientation of solvent molecules around the ion.
Studies on bipyridine derivatives have shown that the structural reorganization significantly influences the electron transfer process. DFT calculations have revealed that steric effects of different functional groups can lead to noticeable differences in molecular structures, which in turn affect the reorganization energy rsc.org. For methyl viologen, the reorganization energy has been found to be significantly lower compared to some of its derivatives, contributing to its faster electron transfer rate constants rsc.org.
Table 1: Calculated Reorganization Energies for Bipyridine Derivatives
| Compound | Inner-Sphere Reorganization Energy (λi) (eV) | Outer-Sphere Reorganization Energy (λo) (eV) | Total Reorganization Energy (λ) (eV) |
|---|---|---|---|
| Methyl Viologen | Data not available | Data not available | Lower than 1-methyl-2-(1-methylpyridin-1-ium-2-yl)pyridin-1-ium dichloride rsc.org |
| 1,1′-ethylene-2,2′-bipyridinium dichloride | Data not available | Data not available | Lower than 1-methyl-2-(1-methylpyridin-1-ium-2-yl)pyridin-1-ium dichloride rsc.org |
Specific numerical values for this compound were not available in the searched literature. The table reflects the relative comparisons found.
Theoretical models are employed to simulate and predict the kinetics of electron transport in systems containing methyl viologen. These models often build upon the foundation of Marcus theory and can incorporate complexities such as solvent dynamics and quantum effects.
Furthermore, studies on viologen-containing polypeptides have indicated that the mechanism of electron transport can be described by Marcus–Hush theory with diffusion limitations or the Laviron–Andrieux–Savéant (LAS) theory rsc.org. The specific mechanism and the rate of electron transfer can be influenced by the molecular backbone and the length of linker groups attaching the viologen moieties rsc.org.
Table 2: Parameters from a Preliminary Kinetic Model of Methyl Viologen Reduction
| Parameter | Value/Observation |
|---|---|
| Predicted Rate of MV Reduction | Three orders of magnitude slower than required for bioethanol production byu.edu |
| Key Factors Influencing Reduction Rate | Affinity of MV•⁺ to the surface, blocking of H⁺ on the surface byu.edu |
Computational Analysis of Molecular Geometry and Conformational Effects
The three-dimensional structure of this compound plays a crucial role in its electronic and spectroscopic properties. Computational chemistry provides powerful methods to analyze its geometry and the energetic consequences of conformational changes.
A key conformational parameter in 4,4'-bipyridinium derivatives is the dihedral angle (torsional angle) between the two pyridine (B92270) rings. This angle dictates the extent of π-conjugation between the rings, which in turn influences the electronic properties of the molecule.
Theoretical studies have shown a direct correlation between the dihedral angle and the reduction potential of bipyridinium salts nih.gov. A more planar conformation (smaller dihedral angle) generally leads to greater π-conjugation, which can stabilize the radical cation formed upon reduction, thereby affecting the reduction potential. Conversely, a larger dihedral angle disrupts this conjugation. For instance, in hybrid organic-inorganic lead iodides incorporating methylviologen, a nearly 180° dihedral angle was associated with a deep red color, while smaller angles led to orange and yellow materials, indicating a direct link between conformation and optical properties nih.gov.
Computational analyses on viologen-substituted phthalocyanines have also shown that the formation of radical and neutral forms leads to a reduction in the dihedral angle of the viologen group, deviating from planarity, which is accompanied by significant red shifts in the absorption bands nih.gov.
Table 3: Relationship Between Dihedral Angle and Properties of Bipyridinium Derivatives
| Dihedral Angle | Effect on Conjugation | Impact on Reduction Potential | Impact on Spectroscopic Properties |
|---|---|---|---|
| Smaller (more planar) | Increased π-conjugation | Can be affected nih.gov | Can lead to red-shifted absorption nih.gov |
Specific quantitative data correlating precise dihedral angles to reduction potentials and spectroscopic properties for this compound were not found in the reviewed literature.
Computational chemistry, particularly through thermodynamic models, can be used to predict the most likely redox state of methyl viologen under different conditions of redox potential and pH researchgate.net. These models are crucial for understanding and controlling the behavior of methyl viologen in various applications, from biological systems to redox flow batteries.
A thermodynamic model has been developed and validated to predict the distribution of the three redox states of methyl viologen (MV²⁺, MV•⁺, and MV⁰) researchgate.net. The model indicates that there are narrow potential ranges where the dominant redox state can change drastically with slight perturbations in the redox potential researchgate.net. For example, in aqueous solutions at a pH higher than 6, the radical cation (MV•⁺) is the dominant form in the potential range of -900 to -650 mV versus a silver/silver chloride electrode researchgate.net.
These predictive models are essential for optimizing the performance of systems that utilize methyl viologen as an electron mediator, as the desired function often depends on maintaining a specific redox state.
Table 4: Predicted Dominant Redox States of Methyl Viologen
| Redox Potential Range (vs. Ag/AgCl) | pH | Dominant Redox State |
|---|---|---|
| -900 to -650 mV | > 6 | MV•⁺ researchgate.net |
The table provides an example from the literature; a comprehensive prediction across all potential and pH ranges would require more extensive modeling.
Supramolecular Chemistry Involving 4,4 Bipyridinium, 1 Methyl , Iodide
Host-Guest Complexation with Macrocyclic Receptors
The encapsulation of 4,4'-Bipyridinium, 1-methyl-, iodide within the cavities of macrocyclic hosts is a widely studied phenomenon, driven by a combination of ion-dipole interactions, hydrophobic effects, and charge-transfer interactions. These interactions lead to the formation of stable host-guest complexes with unique properties and potential applications in areas such as molecular switches and drug delivery systems. nih.gov
Cucurbit[n]urils (CB[n]) are a family of macrocyclic host molecules composed of glycoluril units linked by methylene bridges. Their rigid, hydrophobic cavities and polar, carbonyl-fringed portals make them exceptional hosts for viologen guests.
With cucurbit rsc.orguril (CB rsc.org), the methyl viologen dication (MV²⁺) typically forms a stable 1:1 inclusion complex. nih.govrsc.org The primary driving force for this complexation is the ion-dipole interactions between the positively charged viologen and the electron-rich carbonyl portals of the CB rsc.org host. nih.gov The hydrophobic effect also plays a role in the encapsulation of the bipyridinium unit within the CB rsc.org cavity.
The size of the cucurbituril homologue influences the binding stoichiometry and affinity. For instance, CB nih.gov also forms 1:1 host-guest complexes with methyl viologen derivatives. nih.gov The stoichiometry of these complexes can be influenced by the length of alkyl chains appended to the viologen core. For example, with methyl alkyl viologens, a switch from a 1:1 to a 2:1 host-guest stoichiometry with CB rsc.org is observed as the alkyl chain length increases. researchgate.net In some crystalline structures, the coexistence of multiple stoichiometries (3:2, 2:2, and 1:1) has been observed for the complexation of methyl hexadecyl viologen with CB rsc.org. units.it
| Host | Guest | Stoichiometry (Host:Guest) | Binding Constant (log K) | Reference |
| CB nih.gov | MC3²⁺ | 1:1 | 4.51 | nih.gov |
| CB nih.gov | MC4²⁺ | 1:1 | 4.68 | nih.gov |
| CB rsc.org | MV²⁺ | 1:1 | Strong | nih.gov |
MC3²⁺ and MC4²⁺ are model compounds with viologen units connected to a calix rsc.orgarene core via three and four carbon atom chains, respectively.
Pillar[n]arenes, another class of macrocyclic hosts with a pillar-shaped architecture, also exhibit strong binding interactions with methyl viologen. rsc.org These macrocycles possess a π-rich aromatic cavity, which can encapsulate guest molecules through a combination of hydrophobic and electrostatic interactions. nih.gov
The hydroquinone units of pillar rsc.orgarenes are electron-donating, making the cavity electron-rich. This property facilitates the formation of host-guest complexes with electron-accepting molecules like the methyl viologen dication. rsc.org The inclusion of the viologen guest within the pillar rsc.orgarene cavity is evidenced by upfield shifts in the proton NMR signals of the guest, indicating its shielding by the aromatic walls of the host. rsc.org Water-soluble pillar rsc.orgarenes, featuring cationic groups on their rims, are particularly effective receptors for anionic guests, but their π-rich cavity also allows for the binding of cationic guests like methyl viologen. nih.gov
A key feature of viologen host-guest chemistry is the ability to control the complexation behavior through the redox state of the viologen guest. nih.govrsc.org The methyl viologen dication (MV²⁺) can be readily reduced to its radical cation (MV⁺•) and neutral (MV⁰) forms. This change in charge and electronic properties dramatically alters the binding affinity and stoichiometry with macrocyclic hosts, particularly cucurbit rsc.orguril.
While the dicationic form (MV²⁺) forms a 1:1 complex with CB rsc.org, the one-electron reduction to the radical cation (MV⁺•) leads to the formation of a stable 2:1 inclusion complex, (MV⁺•)₂⊂CB rsc.org. nih.govnih.govrsc.orgcapes.gov.br This transformation is reversible and is driven by the propensity of the viologen radical cations to form a π-dimer within the spacious cavity of CB rsc.org. nih.gov This redox-controlled switching of stoichiometry forms the basis for the development of molecular machines and stimuli-responsive materials. rsc.orgresearchgate.net
| Guest Redox State | Host | Stoichiometry (Host:Guest) | Key Feature |
| MV²⁺ (dication) | CB rsc.org | 1:1 | Stable inclusion complex |
| MV⁺• (radical cation) | CB rsc.org | 1:2 | Formation of a π-dimer inside the host cavity |
This redox-dependent binding is a powerful tool for controlling supramolecular assemblies. For example, pseudorotaxanes formed between viologen-containing threads and CB nih.gov or CB rsc.org can be dissociated upon reduction of the bipyridinium units, which leads to the intramolecular dimerization of the resulting viologen radical cations. rsc.orgresearchgate.net
The counter anion associated with the 4,4'-Bipyridinium, 1-methyl-, cation can significantly influence its properties, including its solubility and electrochemical behavior, which in turn can affect its host-guest chemistry. researchgate.netelsevierpure.com While the iodide salt is commonly studied, the use of other anions such as chloride, bromide, and nitrate has also been explored. bwise.kr
Self-Assembly of Viologen Derivatives
The ability of this compound and its derivatives to self-assemble into ordered structures on surfaces is a testament to the versatility of this compound in supramolecular chemistry. This self-assembly is driven by a combination of intermolecular forces, including π-π stacking, electrostatic interactions, and van der Waals forces.
Viologen derivatives, particularly those functionalized with thiol or disulfide groups, can form stable self-assembled monolayers (SAMs) on gold surfaces. nih.gov This process involves the chemisorption of the sulfur-containing headgroup onto the gold substrate, leading to the formation of a well-defined organic thin film. researchgate.net The structure and properties of these SAMs can be controlled by modifying the molecular structure of the viologen derivative, such as the length of the alkyl chains connecting the viologen unit to the thiol group. acs.org
The orientation of the viologen moiety within the SAM can be determined using spectroscopic techniques. For instance, vibrational spectroscopy has shown that the long axis of the viologen unit can be oriented roughly perpendicular to the electrode surface. acs.org The resulting SAMs are electroactive and can be used to study interfacial electron transfer processes. The redox state of the viologen units within the monolayer can be switched electrochemically, which can be accompanied by the movement of counter anions into and out of the film to maintain charge neutrality. researchgate.net
The formation of viologen-based SAMs is not limited to gold surfaces. The self-assembly of viologen derivatives on highly oriented pyrolytic graphite (HOPG) has also been demonstrated, where the aromatic viologen core adsorbs parallel to the graphitic surface. rsc.org In these systems, the counter anions are positioned within the pores defined by the self-assembled viologen cations. rsc.org The ability to form such ordered structures on conductive surfaces opens up possibilities for the development of molecular electronic devices and sensors. nih.govmdpi.com
Formation of Supramolecular Gels and Soft Materials
The formation of supramolecular gels and soft materials relies on the self-assembly of low-molecular-weight gelators (LMWGs) into three-dimensional networks that immobilize solvent molecules. This process is driven by non-covalent interactions. While direct studies on the gelation of "this compound" are not extensively documented, the principles of supramolecular gel formation can be applied to understand its potential behavior. The key drivers for the assembly of such LMWGs are typically hydrogen bonding and π–π stacking interactions. rsc.org
In analogous systems, molecules with functionalities capable of forming these interactions, such as amide or urea groups, have been shown to be effective gelators. nih.govmdpi.com For instance, N,N′-di(pyridin-4-yl)-pyridine-3,5-dicarboxamide has been demonstrated to form supramolecular gels in mixed solvents, a process in which intermolecular hydrogen bonding between amide groups and π–π stacking interactions between pyridine (B92270) groups are crucial. rsc.org The gelation process can be sensitive to environmental factors like solvent composition and temperature. A stable gel of a low-molecular-weight gelator was formed in a mixed solvent system with a high water fraction, and this gel was observed to be thermo-reversible. nih.gov The transition between a solution, a gel, and a crystalline state can sometimes be observed over time, indicating the dynamic and metastable nature of some supramolecular gels. rsc.org
The general mechanism for the formation of these gels often involves the initial formation of a nucleus, which then grows into fibers. These fibers subsequently entangle to form a network that entraps the solvent. nih.gov The viscoelastic properties of the resulting gels are dependent on the concentration of the gelator. mdpi.com
Chiral Supramolecular Assemblies
The incorporation of chirality into supramolecular assemblies can lead to materials with unique chiroptical properties. While "this compound" itself is achiral, it can be a component of chiral supramolecular systems. This is typically achieved by introducing a chiral auxiliary or by using chiral derivatives of bipyridine.
A notable example involves the use of a viologen-modified glutamide (G-V²⁺), where the viologen unit is analogous to the methylated bipyridinium core. In this system, the achiral viologen moieties are chirally oriented by the glutamide groups, leading to a chiral supramolecular assembly. nih.govrsc.org This assembly exhibits distinct electronic circular dichroism (CD) signals, indicating a well-defined chiral ordering of the viologen units. nih.govrsc.org The formation of these chiral assemblies is driven by a combination of intermolecular interactions, including hydrogen bonds from the glutamide groups and π–π interactions between the viologen moieties. nih.govrsc.org These strong interactions can lead to the formation of nano-fibrillar assemblies with high thermal stability. nih.govrsc.org
The synthesis of axially chiral 4,4'-bipyridines, which are chiral due to restricted rotation around the C-C bond connecting the two pyridine rings, represents another pathway to chiral supramolecular architectures. researchgate.net These chiral bipyridines can then be used as building blocks for the self-assembly of more complex chiral structures. researchgate.net The mono-alkylation of 4,4'-bipyridine (B149096) with methyl iodide is a key step in producing the foundational unit for some of these systems. researchgate.net
| System | Chirality Source | Resulting Assembly | Key Interactions |
| Viologen-modified glutamide (G-V²⁺) | Glutamide groups | Chiral nano-fibrillar assemblies | Hydrogen bonding, π–π stacking |
| Axially chiral 4,4'-bipyridines | Atropisomers of bipyridine | Chiral metallo-supramolecular squares | Metal coordination |
Intermolecular Interactions in Supramolecular Architectures (e.g., C-H···π, π-stacking, hydrogen bonds)
The stability and structure of supramolecular architectures involving "this compound" are governed by a variety of non-covalent interactions.
π-stacking Interactions: The aromatic pyridinium (B92312) rings of the bipyridinium unit are electron-deficient and readily participate in π-π stacking interactions. These interactions are a significant driving force in the assembly of viologen-based systems. nih.govrsc.org In the solid state, these interactions can influence the packing of the molecules and their electronic properties. The formation of π-stacked close ionic pairs can lead to a significant increase in luminescence intensity in some viologen analogues. rsc.org
Hydrogen Bonds: Hydrogen bonding plays a crucial role in directing the self-assembly of supramolecular structures. In protonated bipyridinium compounds, N⁺-H···X (where X is an anion like O or Cl) hydrogen bonds are identified as major packing interactions. rsc.org In the crystal structure of 4,4'-bipyridinium 8-hydroxy-7-iodoquinoline-5-sulfonate dihydrate, the bipyridine molecule is protonated at one of the nitrogen atoms, and these moieties self-assemble into a supramolecular chain through N-H···N hydrogen bonds. nih.gov
Anion-π Interactions: The electron-deficient π-system of the pyridinium rings can interact favorably with anions, such as the iodide counter-ion. This type of interaction has been observed to be significant in the solid-state assembly of related systems. rsc.org In some cases, the energies associated with these interactions can be comparable to those of conventional hydrogen bonds. researchgate.net
These varied intermolecular forces work in concert to direct the formation of well-defined supramolecular structures from "this compound" and its derivatives.
Viologen-Based Molecular Machines and Switches
Viologens, the class of compounds to which "this compound" belongs, are fundamental components in the design of molecular machines and switches. Their utility in this field stems from their excellent redox activity and the associated electrochromic properties. nih.gov These molecules can exist in at least three distinct redox states (dication, radical cation, and neutral species), and the ability to switch between these states forms the basis of their function in molecular machinery.
The strong electron-withdrawing character of viologens is a key feature that has been widely exploited in various molecular architectures. nih.gov The integration of viologen units into more complex systems allows for the creation of materials that can respond to external stimuli, a hallmark of molecular machines.
Stimuli-Responsive Supramolecular Systems
Stimuli-responsive materials are capable of undergoing physical or chemical changes in response to external triggers. mdpi.com Viologen-based systems, including those incorporating "this compound", are prime candidates for the development of such materials due to their sensitivity to electrochemical stimuli. nih.gov
The responsiveness of these systems is often tied to the redox-induced changes in the viologen unit. For example, the reversible color change (electrochromism) upon reduction and oxidation is a well-known property of viologens that can be harnessed in stimuli-responsive devices. nih.govrsc.org Beyond electrochemistry, other stimuli such as light can also be used to trigger responses in appropriately designed viologen-containing supramolecular assemblies. researchgate.net
In a viologen-modified glutamide system, the chiroptical properties of the supramolecular assembly can be switched by chemical redox reactions. The color of the solution changes from orange to blueish-violet upon reduction, and this is accompanied by a sign change in the CD signal. This process is reversible upon subsequent oxidation. rsc.org This demonstrates a sophisticated level of control over the properties of a supramolecular system through an external chemical stimulus.
| Stimulus | Effect on Viologen Unit | Macroscopic Response |
| Electrical Potential | Reduction/Oxidation | Color change (Electrochromism) |
| Chemical Reductant/Oxidant | Reduction/Oxidation | Change in color and chiroptical properties |
| Light | Photoinduced electron transfer | Color change (Photochromism) |
Redox-Controlled Assembly and Disassembly Processes
The ability to control the assembly and disassembly of supramolecular structures is a key aspect of creating functional molecular systems. The redox activity of "this compound" and related viologens provides a powerful tool for achieving this control.
The charge state of the viologen unit changes upon reduction from a dication (V²⁺) to a radical cation (V⁺•). This alteration in charge can significantly impact the intermolecular interactions that drive self-assembly. For instance, the electrostatic repulsion between dicationic units in an assembly will be different from the interactions involving the radical cation.
The process can be summarized as follows:
Assembled State (V²⁺): Supramolecular assembly is held together by non-covalent interactions, with the viologen units in their dicationic state.
Reduction: A chemical or electrochemical stimulus reduces the V²⁺ units to V⁺• radical cations.
Altered Assembled State (V⁺•): The change in the electronic and charge properties of the viologen units leads to a change in the macroscopic properties of the assembly (e.g., color, chiroptical response).
Oxidation: An opposing stimulus oxidizes the V⁺• units back to V²⁺.
Reassembly/Reversion: The system returns to its initial assembled state.
This redox-controlled switching allows for the dynamic regulation of the properties and functions of viologen-based supramolecular materials.
Advanced Materials and Research Applications
Electrochromic Materials Development
Electrochromic materials can reversibly change their optical properties, such as color and transparency, when a voltage is applied. Viologens, including 1-methyl-4,4'-bipyridinium iodide, are prominent organic electrochromic materials due to their structural versatility and tunable properties. rsc.org They typically switch between a transparent dicationic state (V²⁺) and a colored radical cation state (V˙⁺) upon electrochemical reduction.
Asymmetric monocations like 1-methyl-4,4'-bipyridinium iodide (referred to in some studies as MEBP) have demonstrated electrochromic behavior, changing from blue to a transparent yellow. nih.govresearchgate.net This property is harnessed in the fabrication of electrochromic devices (ECDs).
The performance of viologen-based electrochromic materials is highly dependent on their molecular design. Key design principles focus on modifying the viologen structure to optimize switching speed, coloration efficiency, and long-term stability.
Substituent Effects: The nature of the substituent groups on the nitrogen atoms of the bipyridinium core significantly influences the color of the reduced state. rsc.org Bulky substituents can also create steric hindrance, which reduces the likelihood of dimerization or aggregation between viologen molecules, thereby enhancing the cyclic stability of the corresponding ECDs. rsc.org
Counter-Anion Influence: The choice of counter-anion (e.g., iodide, bromide, hexafluorophosphate) can affect the coloration and the write-erase capability of the viologen. rsc.org
Molecular Architecture: Integrating viologen units into larger structures, such as polymers or composites, can improve performance. For instance, incorporating viologens into nanofiber webs prepared by electrospinning has been shown to enhance ionic mobility, leading to faster switching speeds and higher coloration efficiency. acs.org
Researchers have explored several mechanisms to enhance the performance of electrochromic materials based on 1-methyl-4,4'-bipyridinium iodide and related viologens.
One effective strategy involves the creation of organic/inorganic composites. Asymmetric 4,4'-bipyridinium derivatives, including 1-methyl-4,4'-bipyridinium iodide, have been integrated into solid-state electrochromic cells using a composite containing titanium dioxide (TiO₂) nanoparticles and a polymer electrolyte. nih.govresearchgate.net The bipyridinium compound attaches to the surface of the TiO₂ nanoparticles. nih.govresearchgate.net This approach yields several benefits:
Improved Response: The high conductivity and large surface area of the TiO₂ nanoparticles facilitate a better electrochromic response compared to cells without TiO₂. nih.govresearchgate.net
Enhanced Cyclability: The redox cyclability of the bipyridinium-TiO₂ nanoparticle cells is significantly longer than that of TiO₂-free cells. nih.govresearchgate.net
Reduced Aggregation: The attachment of the viologen derivatives to the TiO₂ nanoparticles helps to decrease their aggregation. nih.govresearchgate.net
The table below summarizes the performance of an electrochromic cell utilizing a related asymmetric bipyridinium (1-butyl-4,4'-bipyridinium bromide, BUBP) composite with TiO₂, demonstrating the effectiveness of this enhancement mechanism.
| Parameter | Value | Condition |
|---|---|---|
| Response Time | 7 seconds | Step Potential of ±2 V |
| Coloration Efficiency | 117 cm²/C | - |
Energy Storage Systems
The reversible one-electron redox chemistry of viologens makes them highly suitable for applications in electrochemical energy storage, particularly in organic batteries and redox flow batteries (RFBs). researchgate.netrsc.org Their low redox potentials make them attractive as anolyte (negative electrolyte) materials. uh.edu
Aqueous Redox Flow Batteries (ARFBs) are a promising technology for large-scale energy storage due to their potential for low cost and high safety. nih.gov Viologen derivatives have been extensively studied as anolytes in these systems.
A systematic analysis of an asymmetric viologen, 1-methyl-4,4'-bipyridinium iodide, referred to as MMV, has highlighted its potential as a promising negolyte (anolyte) for alkaline ARFBs. nih.gov A comparative study with the more common symmetric N,N′-dimethyl-4,4′-bipyridinium diiodide (dimethyl viologen or DMV) revealed that inhibiting dimer formation in viologen derivatives is crucial for performance, positioning MMV as a superior candidate. nih.gov
When an alkaline MMV battery was constructed with a potassium ferro/ferricyanide posolyte (positive electrolyte), it demonstrated significant performance metrics, as detailed in the table below.
| Performance Metric | Value | Conditions |
|---|---|---|
| Cell Voltage | 1.25 V | 0.8 M posolyte concentration |
| Coulombic Efficiency (CE) | 97% | Current density of 60 mA cm⁻² during long-term cycling |
| Energy Efficiency (EE) | 71% | |
| Capacity Retention | 99% | Over 100 cycles |
| 75% | Over 500 charge/discharge cycles |
The cell voltage of 1.25 V is noteworthy as it is nearly equivalent to that of established vanadium RFBs. nih.gov
Beyond flow batteries, viologens are being investigated for solid-state organic batteries. researchgate.netrsc.org A key challenge for using viologens in non-aqueous liquid electrolytes is their potential to dissolve, which can lead to poor cycling stability. rsc.org While the charged dicationic states are often less soluble, the reduced species may have higher solubility. rsc.org
Research has shown that the choice of counter-anion plays a critical role in the battery's performance. In some cases, redox-active anions like iodide (I⁻) can provide an additional contribution to the battery's capacity. rsc.org The electrochemical storage mechanism in these systems often involves the release and uptake of these anions. rsc.org Strategies to overcome solubility issues include modifying the viologen structure or creating low-solubility composites, for instance, by combining them with conductive carbon materials. uh.edu
Porous Materials and Frameworks
Recent research has demonstrated that 1-methyl-4,4'-bipyridinium iodide (methyl viologen iodide, [MV]I₂) can be incorporated into the structure of metal-organic frameworks (MOFs). MOFs are porous materials constructed from metal ions or clusters linked by organic ligands.
In one study, reactions of zinc nitrate with various polycarboxylic acids in the presence of methyl viologen iodide resulted in the formation of anionic MOF frameworks where methyl viologen species were included as charge-balancing counter-ions. rsc.orgrsc.org
The temperature of the synthesis reaction was found to be a critical factor determining the redox state of the incorporated viologen:
At 120 °C: Blue-colored products were formed, which were shown to contain the methyl viologen radical cation ([MV]˙⁺). rsc.org
At 85 °C: Orange, isostructural compounds were formed, containing the methyl viologen dication ([MV]²⁺). rsc.org
The inclusion of the methyl viologen cation within the MOF's pores can lead to switchable properties. For example, in one of the synthesized frameworks, the radical cation ([MV]˙⁺) was rapidly oxidized to the dication ([MV]²⁺) upon exposure to air, causing a color change from blue to orange. This change was reversible and could be switched back by heating the material to 120 °C or by exposing it to UV radiation under a nitrogen atmosphere. rsc.org This behavior demonstrates how the viologen guest molecule can impart stimuli-responsive (thermochromic and photochromic) properties to the porous host framework.
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
The integration of 4,4'-bipyridinium, 1-methyl-, iodide and its derivatives into metal-organic frameworks (MOFs) and coordination polymers offers a pathway to novel materials with tailored properties. These crystalline materials, constructed from metal ions or clusters linked by organic ligands, can exhibit porosity, catalytic activity, and unique electronic behaviors. The bipyridinium moiety serves as a versatile building block in this context.
In one notable example, a methylviologen lead(II) iodide complex demonstrates the formation of low-dimensional organic-inorganic hybrid structures. uh.edu The self-assembly of these components through weak intermolecular interactions allows for the creation of complex crystalline arrays that retain the distinct characteristics of both the inorganic and organic constituents. uh.edu Such hybrid materials are of interest for their potential in nonlinear optics and ferroelectric applications. uh.edu
The functionalization of MOFs with electron-accepting units like methylviologen can also enhance their photocatalytic and electronic properties. The redox-active nature of the viologen moiety can facilitate charge separation and transport within the framework, which is crucial for applications in photocatalysis and sensing.
Viologen Units in Covalent Organic Frameworks (COFs) and Polymers
Covalent organic frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas. The incorporation of viologen units, such as the 1-methyl-4,4'-bipyridinium cation, into COF structures has led to materials with enhanced electronic and catalytic properties. nih.govacs.orgacs.org Viologens are effective electron transfer mediators, and their presence within a COF backbone can significantly improve charge transport and facilitate redox reactions. nih.govacs.orgnih.gov
A study on a series of viologen-based COFs with varying alkyl linkers showed that the hydrogen evolution rate could be optimized by adjusting the flexibility and electronic properties of the framework. acs.org The TPCBP B-COF, for example, exhibited a high hydrogen evolution rate and apparent quantum efficiency, highlighting the potential of this strategy for solar energy conversion. acs.orgnih.gov
The following table summarizes the performance of different viologen-based COFs in photocatalytic hydrogen evolution.
| COF Name | Hydrogen Evolution Rate (mmol g⁻¹ h⁻¹) | Apparent Quantum Efficiency (%) | Reference |
| TPCBP E-COF | 5.165 (over 8h) | Not specified | acs.org |
| TPCBP B-COF | 12.276 (over 8h) | 79.69 at 470 nm | acs.orgnih.gov |
| TPCBP H-COF | 5.697 (over 8h) | Not specified | acs.org |
| COF-MB-TPCBP | 4 | Not specified | researchgate.net |
The integration of viologen units is not limited to COFs. Viologen-containing polymers have also been synthesized and investigated for their thermochromic and redox-responsive properties. nih.gov For instance, poly(methyl methacrylate)-based polymers with a single viologen unit in the middle of the chain have been prepared via atom-transfer radical polymerization (ATRP). nih.gov
Crystal Engineering for Controlled Network Geometries and Properties
Crystal engineering provides a powerful tool for designing solid-state materials with desired structures and functions. In the context of this compound, crystal engineering principles can be applied to control the packing of the ions in the solid state, thereby influencing the material's electronic and optical properties.
The conformation of viologen derivatives can be modulated through co-crystal engineering. For instance, an anthracene-substituted viologen was shown to adopt either a trans or a cis conformation, with the latter being stabilized by non-covalent interactions with dimethylamine. rsc.orgrsc.org These different conformations lead to distinct packing modes in the solid state and result in dramatically different charge transport properties. rsc.orgrsc.org The more planar trans conformer exhibited a 33-fold higher electrical conductivity compared to the twisted cis conformer. rsc.orgrsc.org
The crystal structure of 1-methyl-4,4'-bipyridinium iodide itself has been determined, providing insight into its solid-state packing. nih.gov The compound crystallizes in the orthorhombic space group P b c a, with specific unit cell dimensions. nih.gov This structural information is crucial for understanding its physical properties and for designing more complex supramolecular architectures.
The table below provides crystallographic data for 1-methyl-4,4'-bipyridinium iodide.
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| Orthorhombic | P b c a | 16.3855 | 7.36310 | 18.7465 | 90 | 90 | 90 | nih.gov |
By carefully selecting counterions and crystallization conditions, it is possible to create a wide range of structures with varying network geometries. For example, the reaction of N-methyl-N'-ethyl-4,4'-bipyridinium with cadmium iodide leads to a three-dimensional structure held together by hydrogen bonding interactions. researchgate.net
Electron Transport and Photoelectrochemical Systems
The facile redox chemistry of this compound makes it a key component in systems designed for electron transport and photoelectrochemical energy conversion. Its ability to reversibly accept and donate electrons allows it to function as an efficient mediator in various chemical and electrochemical processes.
Viologens as Electron Transfer Mediators
Methyl viologen is a well-known electron transfer mediator, facilitating the transfer of electrons between different chemical species or between an electrode and a solution species. nih.gov This property is central to its application in various catalytic and sensing systems. For instance, reduced methyl viologen can act as an artificial electron donor for enzymes like glutathione reductase, enabling new assay methods. nih.gov
In the context of photocatalysis, methyl viologen can mediate electron transfer in photoinduced cyclization reactions. chemrxiv.org It can form electron donor-acceptor complexes that, upon irradiation with visible light, initiate a single electron transfer process, leading to the formation of radical ions and subsequent chemical transformations. chemrxiv.org The catalytic cycle can be sustained by using a terminal oxidant, such as oxygen, to regenerate the viologen dication. chemrxiv.org
The interaction between methylviologen and iodide ions can lead to the formation of charge-transfer complexes, which exhibit ultrafast electron transfer upon photoexcitation. This rapid charge separation is a key step in many photoelectrochemical processes.
Photoelectrochemical Energy Conversion (e.g., Solar Hydrogen Generation)
The ability of methyl viologen to mediate electron transfer is particularly valuable in photoelectrochemical systems for solar energy conversion, such as solar hydrogen generation. In these systems, a photosensitizer absorbs light and transfers an electron to methyl viologen, which then shuttles the electron to a catalyst for the reduction of protons to hydrogen gas. chemrxiv.org
One example involves the use of photosystem I particles from Phytolacca americana in a photoelectrochemical cell with a methyl viologen anolyte to produce hydrogen. tandfonline.com This system can operate for an extended period under continuous illumination without an external bias. tandfonline.com Methyl viologen has also been used in conjunction with microbial hydrogenases to produce hydrogen, where it acts as an artificial reductant to transfer electrons to the enzyme's active site. nih.gov
The following table summarizes key parameters of a methyl viologen-dependent hydrogenase activity assay.
| Parameter | Value | Reference |
| Redox potential (MV²⁺/MV•⁺) | -0.446 V vs. NHE | nih.gov |
| Redox potential (H⁺/H₂) at pH 7 | -0.41 V vs. NHE | nih.gov |
| Electron donor | Sodium dithionite (forms MV•⁺) | nih.gov |
Charge Transport in Molecular Junctions and Thin Films
Understanding charge transport through single molecules and thin films is a fundamental goal of molecular electronics. Bipyridine and viologen derivatives are frequently used as model systems in these studies due to their well-defined structures and redox activity. aip.orgnih.gov
Charge transport through molecular junctions can occur via two primary mechanisms: coherent tunneling and incoherent hopping. utwente.nlnih.gov The dominant mechanism depends on factors such as the length of the molecule, the energy alignment of the molecular orbitals with the electrode Fermi levels, and the temperature. utwente.nlnih.gov
In the strong coupling regime, where there is significant electronic interaction between the molecule and the electrodes, the energy levels of the molecular junction are not simply those of the isolated components but are influenced by charge transfer and interfacial dipoles. nih.gov Studies on molecular junctions with viologen-containing molecules have shown that the charge transport properties can be tuned by modifying the molecular structure and the nature of the molecule-electrode interface.
The conformation of the viologen molecule can also have a significant impact on charge transport. As mentioned previously, the planar trans conformer of an anthracene-substituted viologen exhibited significantly higher electrical conductivity than the twisted cis conformer, highlighting the importance of molecular geometry in determining the electronic properties of molecular junctions. rsc.orgrsc.org
Chemical and Biosensing Applications
The unique electrochemical properties of the 1-methyl-4,4'-bipyridinium cation, a core component of this compound, make it a valuable entity in the development of advanced sensors. Its ability to readily accept and donate electrons underpins its application in various sensing architectures.
Electron Transfer Mediation in Sensor Design
The capacity of bipyridinium compounds to act as efficient electron mediators is fundamental to their use in electrochemical sensors. These molecules can shuttle electrons between an electrode surface and a target analyte, facilitating the detection of substances that are otherwise difficult to measure directly. For instance, certain bipyridinium derivatives have been shown to mediate electron transfer from an electrode to biologically crucial molecules like nicotinamide adenine dinucleotide phosphate (NADP+). This process is vital for creating sensors that can monitor enzymatic reactions involving the NADP+/NADPH redox couple.
In such sensor designs, the bipyridinium mediator is first electrochemically reduced at the electrode. The reduced mediator then chemically reduces the target analyte (e.g., NADP+) in the solution, regenerating its original oxidized form. This catalytic cycle results in an amplified electrical signal that corresponds to the concentration of the analyte. The efficiency of this mediation is dependent on the reduction potential of the bipyridinium compound; it must be sufficiently negative to drive the reduction of the target molecule.
Supramolecular Sensing Platforms
Supramolecular chemistry, which focuses on non-covalent interactions, provides a sophisticated framework for creating highly selective and sensitive sensors. nih.gov In this context, viologen derivatives, including the 1-methyl-4,4'-bipyridinium cation, are often employed as "guest" molecules that can be selectively recognized and bound by larger "host" molecules. This host-guest recognition event can be designed to produce a measurable signal, such as a change in color or fluorescence.
For example, macrocyclic hosts like cucurbiturils can encapsulate viologen guests with high affinity. This interaction has been leveraged to build electrochemical sensors. A sensor platform was developed using molybdenum disulphide and diamond nanoparticles stabilized with cucurbit ox.ac.ukuril (CB ox.ac.uk) to detect methyl viologen (paraquat). The CB ox.ac.uk macrocycle provides selectivity, binding the methyl viologen and producing a distinct electrochemical signal that allows for its quantification in water samples at concentrations as low as 2.2 x 10⁻⁷ M.
Catalysis and Environmental Applications
The redox-active nature of the 1-methyl-4,4'-bipyridinium cation is central to its application in catalysis and environmental remediation. Its function as an electron carrier is harnessed to drive chemical reactions and to aid in the breakdown of environmental pollutants.
Role as Electron Mediator in Chemical and Biochemical Processes
As electron mediators, viologens facilitate reactions by acting as a bridge for electron flow between a primary electron donor and a final electron acceptor. This role is critical in various chemical and biochemical processes where direct electron transfer is slow or inefficient.
A key biochemical application is the mediated reduction of NADP+ to NADPH, a vital cofactor in numerous metabolic pathways. Studies have demonstrated that bipyridyl compounds can electrochemically reduce NADP+, a process essential for applications in biocatalysis and metabolic engineering. The viologen is reduced at an electrode and subsequently transfers the electron to NADP+.
In chemical catalysis, methyl viologen has been shown to mediate the electrochemical reduction of oxygen. This process is of interest for the synthesis of hydrogen peroxide, an industrially important chemical. researchgate.net The methyl viologen radical cation (MV•+), formed via a one-electron reduction, reacts with dissolved oxygen, demonstrating the compound's utility in electrocatalytic cycles. researchgate.net
Table 1: Research Findings on Bipyridinium-Mediated Electron Transfer
Process Mediator Type Key Finding Application Area NADP⁺ Reduction Bipyridyl Compounds Electron mediators with a reduction potential near -1.0 V can effectively reduce NADP⁺ to NADPH. Biosensing, Biocatalysis Oxygen Reduction Methyl Viologen (MV²⁺) The radical cation (MV•⁺) acts as an electrocatalyst for the reduction of O₂. mdpi.com Electrochemical Synthesis (e.g., H₂O₂)
Applications in Bioremediation and Pollutant Removal
The 1,1'-dimethyl-4,4'-bipyridinium dication, commonly known as paraquat or methyl viologen, has been the subject of extensive environmental research, both as a pollutant itself and as a component in remediation technologies.
Bioremediation efforts have identified several microorganisms capable of degrading paraquat. nih.govresearchgate.net Bacteria such as Pseudomonas putida and Enterobacter cloacae, as well as fungi like Hypholoma dispersum, can metabolize the compound. nih.govmdpi.com The efficiency of this microbial degradation can be significantly enhanced by the addition of external electron donors or shuttles, such as anthraquinone-2,6-disulfonic acid (AQDS). nih.gov For example, Enterobacter cloacae PQ02 was able to degrade approximately 95% of an initial 50 mg/L paraquat dose within seven days in the presence of an extra electron donor. nih.gov This highlights the importance of electron transfer processes in the biological breakdown of bipyridinium compounds.
Beyond its own degradation, the viologen structure is being incorporated into advanced materials for the removal of other pollutants. Viologen-based porous organic polymers (vPOPs) are a class of materials developed for environmental remediation through the adsorption or catalytic degradation of hazardous substances. researchgate.net Furthermore, a viologen-bearing silver-thiocyanate hybrid photocatalyst has been synthesized for the degradation of organic dyes. mdpi.com This material demonstrated high efficiency, degrading 87.82% of rhodamine B in artificial seawater under visible light irradiation, with the viologen component acting as an effective electron acceptor to stabilize reactive superoxide species. mdpi.com
Table 2: Viologen-Related Compounds in Pollutant Degradation
Application Material/Organism Target Pollutant Key Research Finding Bioremediation Enterobacter cloacae PQ02 Paraquat (Methyl Viologen) Achieved ~95% degradation with the addition of an electron donor (AQDS). nih.gov Bioremediation Hypholoma dispersum ECS-705 Paraquat (Methyl Viologen) Removed 70.7% of paraquat in 12 days. nih.gov Photocatalytic Degradation {(i-PrV)[Ag₂(SCN)₄]}n Hybrid Rhodamine B Degraded 87.82% of the dye in 220 minutes in artificial seawater. researchgate.net Adsorption/Catalysis Viologen-based Porous Organic Polymers (vPOPs) Various hazardous substances Viable platform for environmental remediation via adsorption and catalytic degradation. ox.ac.uk
Table of Mentioned Compounds
Q & A
Q. What are the standard synthetic protocols for 4,4'-bipyridinium, 1-methyl-, iodide, and how can purity be optimized?
The compound is typically synthesized via N-alkylation of 4,4'-bipyridine using methyl iodide in polar aprotic solvents (e.g., dimethylformamide or acetonitrile). Purification often involves recrystallization from acetone/water mixtures to remove unreacted starting materials and byproducts . For high-purity yields (>98%), column chromatography or repeated recrystallization under inert atmospheres is recommended.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing 4,4'-bipyridinium derivatives?
- NMR spectroscopy : H and C NMR confirm methyl group incorporation and bipyridinium backbone integrity.
- Mass spectrometry (ESI-MS) : Validates molecular weight and detects counterion exchange (e.g., iodide vs. bromide) .
- X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves crystal packing and cation-anion interactions. Twinned or disordered structures may require high-resolution data (<1.0 Å) for refinement .
Q. What safety precautions are critical when handling 4,4'-bipyridinium salts?
Due to structural similarities to toxic paraquat derivatives, strict adherence to MSDS guidelines is essential. Use fume hoods for synthesis, avoid skin contact, and store under inert conditions to prevent redox-driven degradation .
Advanced Research Questions
Q. How can redox contradictions in 4,4'-bipyridinium systems be resolved during electrochemical studies?
Discrepancies in reduction potentials (e.g., between cyclic voltammetry and DFT calculations) arise from solvent effects, counterion interactions, or aggregation. Mitigation strategies include:
Q. What methodologies enable the design of host-guest systems using 4,4'-bipyridinium derivatives?
The compound’s viologen-like redox activity facilitates inclusion in cucurbituril (CB[7]/CB[8]) cavities. Key steps:
- Synthesis : Bis-functionalized derivatives (e.g., 1,3-bis(4,4′-bipyridinium)propane) via N-alkylation.
- Characterization : UV-vis-NIR spectrophotometry and H NMR titration quantify binding constants () and redox-triggered inclusion/exclusion .
Q. How can crystallographic challenges (e.g., twinning, disorder) in 4,4'-bipyridinium complexes be addressed?
For disordered structures:
Q. What experimental designs optimize catalytic efficiency in CO2_22-to-formate conversion using 4,4'-bipyridinium cofactors?
Q. How do π-π interactions and hydrogen bonding influence the crystal packing of 4,4'-bipyridinium salts?
Single-crystal XRD reveals:
Q. What strategies enable functionalization of this compound for advanced materials (e.g., MOFs or sensors)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
